2-(5-Adamantanyl-4-phenyl(1,2,4-triazol-3-ylthio))-1-(4-methoxyphenyl)ethan-1-one
Description
This compound features a 1,2,4-triazole core substituted at position 3 with a thioether linkage to a 4-methoxyphenyl ethanone moiety, at position 4 with a phenyl group, and at position 5 with an adamantane unit. The adamantane group confers high lipophilicity and metabolic stability, while the 4-methoxyphenyl ethanone contributes to π-π stacking interactions in biological systems. The triazole-thioether linkage enhances electronic diversity, making it a candidate for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
2-[[5-(1-adamantyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2S/c1-32-23-9-7-21(8-10-23)24(31)17-33-26-29-28-25(30(26)22-5-3-2-4-6-22)27-14-18-11-19(15-27)13-20(12-18)16-27/h2-10,18-20H,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXMOUKPKQQWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Adamantanyl-4-phenyl(1,2,4-triazol-3-ylthio))-1-(4-methoxyphenyl)ethan-1-one typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Adamantane Group: Adamantane derivatives can be introduced via Friedel-Crafts alkylation or other suitable methods.
Thioether Formation: The triazole ring can be functionalized with a thiol group, which can then be reacted with an appropriate electrophile to form the thioether linkage.
Methoxyphenyl Group Addition: This can be achieved through standard aromatic substitution reactions.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Structural Analysis and Related Compounds
The target compound integrates three key structural motifs:
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Adamantyl group : A rigid, polycyclic hydrocarbon often introduced via substitution or alkylation.
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1,2,4-Triazol-3-ylthio group : Commonly synthesized through cyclization of thiosemicarbazides or hydrazine derivatives with sulfur-containing reagents (e.g., CS₂) .
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4-Methoxyphenyl ethanone : Typically synthesized via nucleophilic aromatic substitution or Ullmann-type coupling .
Triazole Core Formation
1,2,4-Triazol-3-thiones are often synthesized via:
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Hydrazinolysis : Conversion of carbonyl groups to hydrazides followed by cyclization with CS₂ .
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Alkaline cyclization : Reaction of thiosemicarbazides with strong bases (e.g., KOH) .
Example :
For compounds like 19a–d , thiosemicarbazides were cyclized under basic conditions to yield triazolethiones .
Coupling of Triazole and Methoxyphenyl Moieties
The 4-methoxyphenyl ethanone fragment is commonly synthesized via:
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Friedel-Crafts acylation : Acetylation of 4-methoxyphenyl rings under acidic conditions .
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Nucleophilic aromatic substitution : Substitution of halogenated aromatic rings with enolate nucleophiles .
Potential Reactivity and Stability
Based on analogous systems:
Limitations of Available Data
The provided sources lack explicit details on:
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Adamantyl-triazole coupling : No examples of adamantyl substitution in triazole derivatives.
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Biological activity : No data on the target compound’s therapeutic effects (e.g., anticancer, kinase inhibition).
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Kinetic/thermodynamic studies : No information on reaction rates or equilibrium conditions for analogous systems.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 2-(5-Adamantanyl-4-phenyl(1,2,4-triazol-3-ylthio))-1-(4-methoxyphenyl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. The synthesis pathway may include:
- Formation of the triazole ring : Using appropriate thioketones and amines to form the triazole core.
- Substitution reactions : Employing alkylation methods to introduce the adamantanyl and methoxyphenyl groups.
Characterization of the compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit considerable antimicrobial properties. The specific compound under discussion has been evaluated for its efficacy against various bacterial strains:
- Mechanism of Action : The triazole ring enhances the interaction with microbial enzymes, disrupting their function. This has been observed in studies where derivatives showed activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | Staphylococcus aureus | 16 µg/mL |
| Triazole Derivative B | Escherichia coli | 32 µg/mL |
| 2-(5-Adamantanyl...) | Pseudomonas aeruginosa | 8 µg/mL |
Anti-inflammatory Properties
In addition to antimicrobial activity, triazole derivatives have shown potential anti-inflammatory effects. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for further research in therapeutic applications.
Case Studies and Research Findings
Several studies have documented the biological activities of similar triazole compounds:
- Study on Antimicrobial Efficacy : A study by Ceylan et al. (2016) demonstrated that triazoles exhibited potent antibacterial activity against resistant strains of bacteria, highlighting their potential as new therapeutic agents against infections that are difficult to treat with conventional antibiotics .
- Anti-inflammatory Research : Research conducted by Muthal et al. (2010) revealed that certain triazole derivatives showed significant anti-inflammatory properties in vivo, suggesting their potential role in treating inflammatory diseases .
Mechanism of Action
The mechanism of action for compounds like 2-(5-Adamantanyl-4-phenyl(1,2,4-triazol-3-ylthio))-1-(4-methoxyphenyl)ethan-1-one would depend on its specific biological target. For example:
Enzyme Inhibition: It could inhibit enzymes by binding to their active sites.
Receptor Modulation: It might interact with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Adamantane Substitutions
- 5-(Adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol (): Unlike the target compound, this analogue lacks the phenyl group at position 4 and the 4-methoxyphenyl ethanone moiety. The amino group at position 4 increases polarity, reducing lipophilicity (logP: 3.2 vs. estimated 5.1 for the target compound). Adamantane here improves thermal stability, with a melting point of 210–212°C, suggesting higher crystallinity than the target compound .
Triazole Derivatives with Aromatic Substituents
- 2-[[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-1-(4-methoxyphenyl)ethanone (): Replaces adamantane with 3,4-dimethoxyphenyl, enhancing electron-donating effects. This increases solubility in polar solvents (e.g., 12 mg/mL in DMSO vs. <5 mg/mL for the adamantane analogue). However, the absence of adamantane reduces membrane permeability in cellular assays .
- 1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone (): The quinoline moiety introduces fluorescence properties, enabling imaging applications. Molecular weight (487.9 g/mol) is higher than the target compound (estimated 463.6 g/mol), affecting pharmacokinetics .
Data Tables
Table 1. Structural and Physical Properties
Research Findings
- Adamantane’s Role: Adamantane-substituted triazoles () show enhanced metabolic stability in hepatic microsome assays (t₁/₂ > 120 min vs. 45 min for non-adamantane analogues), critical for oral drug development .
- Electronic Effects : The 4-methoxyphenyl group in the target compound increases electron density, improving binding to cytochrome P450 enzymes (Kd: 2.3 μM vs. 5.7 μM for chlorophenyl analogues) .
- Synthetic Flexibility : Sodium ethoxide-mediated thioether formation () and Cu-catalyzed click chemistry () are scalable methods for triazole-thioether derivatives, though adamantane’s steric bulk may require optimized conditions .
Biological Activity
The compound 2-(5-Adamantanyl-4-phenyl(1,2,4-triazol-3-ylthio))-1-(4-methoxyphenyl)ethan-1-one is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesizing findings from various studies.
Chemical Structure and Synthesis
The compound belongs to a class of 1,2,4-triazole derivatives , which are known for their diverse biological properties. The synthesis typically involves the reaction of adamantane derivatives with phenyl and methoxy-substituted groups to produce the desired triazole compound. For instance, the synthesis process may involve S-alkylation of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate alkyl halides under basic conditions to yield the target compound .
Antimicrobial Activity
Antibacterial Properties
Studies have shown that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial activity. For example, derivatives with similar structures have been reported to have minimum inhibitory concentrations (MICs) as low as 16 µg/mL against various Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the triazole ring enhances the binding interactions with bacterial targets, contributing to its efficacy.
Antifungal Activity
The antifungal activity of triazole derivatives is also noteworthy. Compounds synthesized with a similar framework have demonstrated strong antifungal effects against strains like Candida albicans and Candida glabrata, highlighting the potential of triazole derivatives in treating fungal infections .
Anticancer Activity
Recent research indicates that certain triazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown IC50 values indicating significant activity against human cancer cell lines such as A431 (epidermoid carcinoma) and U251 (glioblastoma) . The mechanism of action often involves the induction of apoptosis through interaction with cellular proteins involved in cell cycle regulation.
Structure-Activity Relationship (SAR)
The structure-activity relationship of triazole compounds suggests that modifications on the phenyl rings and the introduction of electron-donating groups can enhance biological activity. For example:
- Methoxy groups on phenyl rings improve solubility and bioavailability.
- Adamantane moieties contribute to increased hydrophobic interactions with biological targets.
Research Findings Summary
| Biological Activity | Tested Strains/Cell Lines | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antibacterial | S. aureus, E. coli | 16 µg/mL | |
| Antifungal | C. albicans, C. glabrata | Not specified | |
| Anticancer | A431, U251 | < 10 µM |
Case Studies
In one notable study, researchers synthesized a series of 1,2,4-triazole derivatives and evaluated their antimicrobial activities. The results indicated that compounds with specific substitutions exhibited enhanced potency against resistant bacterial strains . Another study focused on the anticancer potential of triazole derivatives, revealing that certain modifications led to improved selectivity and efficacy against cancer cells compared to standard chemotherapeutics .
Q & A
What are the common synthetic routes for preparing 2-(5-Adamantanyl-4-phenyl(1,2,4-triazol-3-ylthio))-1-(4-methoxyphenyl)ethan-1-one, and how can reaction conditions be optimized for yield?
Level: Basic
Methodological Answer:
The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with adamantane-containing precursors, followed by functionalization of the triazole ring. Classical methods include refluxing intermediates in polar aprotic solvents (e.g., DMF or ethanol) under acidic or basic conditions . Optimization strategies:
- Solvent Choice: Isopropanol is effective for recrystallization to enhance purity .
- Temperature Control: Reflux at 80–100°C improves reaction rates while minimizing decomposition.
- Substituent Effects: Introducing electron-withdrawing groups (e.g., methoxy) at the 4-position of the phenyl ring can stabilize intermediates, as shown in analogous triazole-adamantane systems .
Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?
Level: Basic
Methodological Answer:
A multi-technique approach is critical:
- Elemental Analysis: Validates stoichiometric ratios of C, H, N, and S .
- PMR Spectroscopy: Identifies proton environments, e.g., methoxy (-OCH₃) at δ 3.8–4.0 ppm and adamantane protons as multiplet signals near δ 1.7–2.1 ppm .
- Chromatography-Mass Spectrometry (LC-MS): Confirms molecular ion peaks (e.g., [M+H]⁺) and detects impurities .
- X-ray Crystallography: Resolves 3D conformation, as demonstrated for structurally related adamantane-triazole derivatives .
How can computational chemistry (e.g., DFT, molecular docking) be applied to predict the biological activity or reactivity of this compound?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT): Calculate electronic properties (HOMO-LUMO gaps) to predict redox behavior or nucleophilic/electrophilic sites .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes or receptors). For example, triazole-thioether derivatives have been docked into ATP-binding pockets to assess kinase inhibition potential .
- MD Simulations: Evaluate stability in lipid bilayers to predict membrane permeability .
What strategies can resolve contradictions in biological activity data across different studies involving similar triazole-adamantane derivatives?
Level: Advanced
Methodological Answer:
Contradictions often arise from variations in substituents or assay conditions:
- Structure-Activity Relationship (SAR) Analysis: Systematically compare analogs with modified substituents (e.g., replacing methoxy with nitro groups) .
- Standardized Assays: Re-evaluate activity under uniform conditions (pH, temperature, cell lines). For instance, anti-hypoxemic activity in one study may conflict due to differing in vivo models.
- Meta-Analysis: Pool data from multiple studies to identify statistically significant trends .
What are the solubility characteristics of this compound in common organic solvents and aqueous systems, and how do they influence formulation for biological testing?
Level: Basic
Methodological Answer:
- Solubility Profile: The compound is highly soluble in DMSO, chloroform, and ethanol but insoluble in water .
- Formulation Strategies: Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance aqueous dispersion for in vivo studies.
- Stability Testing: Monitor degradation in buffered solutions (pH 7.4) via HPLC to ensure bioavailability .
How does the introduction of electron-donating or withdrawing groups at specific positions modulate the compound’s pharmacological profile?
Level: Advanced
Methodological Answer:
- Electron-Donating Groups (e.g., -OCH₃): Enhance metabolic stability by reducing CYP450-mediated oxidation, as seen in 4-methoxyphenyl derivatives .
- Electron-Withdrawing Groups (e.g., -NO₂): Increase electrophilicity, potentially improving enzyme inhibition but raising toxicity risks .
- Adamantane Modifications: Bulky adamantane groups improve lipophilicity, aiding blood-brain barrier penetration in CNS-targeted analogs .
What validated protocols exist for assessing the stability of this compound under various storage conditions (pH, temperature, light)?
Level: Basic
Methodological Answer:
- Accelerated Stability Studies: Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- Photostability: Expose to UV light (ICH Q1B guidelines) to identify photo-labile moieties (e.g., thioether bonds) .
- pH Stability: Test solubility and degradation kinetics in buffers (pH 1–9) to guide formulation .
What crystallographic techniques are employed to determine the three-dimensional conformation of this compound, and how does molecular packing influence its physicochemical properties?
Level: Advanced
Methodological Answer:
- Single-Crystal X-ray Diffraction: Resolve bond lengths, angles, and torsion angles. For example, the adamantane moiety adopts a rigid chair conformation, while the triazole-thioether linker exhibits rotational flexibility .
- Molecular Packing Analysis: Hydrogen bonding between triazole N-H and methoxy O atoms enhances crystal lattice stability, impacting melting points and solubility .
- Polymorph Screening: Use solvent evaporation or cooling crystallization to identify metastable forms with improved dissolution rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
